molecular formula C8H15N3O B039381 Aziridin-1-yl(4-methylpiperazin-1-yl)methanone CAS No. 116818-62-3

Aziridin-1-yl(4-methylpiperazin-1-yl)methanone

Cat. No.: B039381
CAS No.: 116818-62-3
M. Wt: 169.22 g/mol
InChI Key: BJBURSXZKYGOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features both aziridine and piperazine moieties. Aziridine is a three-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two functional groups in a single molecule makes (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone an interesting compound for various chemical and biological applications.

Preparation Methods

The synthesis of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of aziridine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The aziridine ring is known to be highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to the inhibition of key enzymes and the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone can be compared with other compounds containing aziridine or piperazine moieties. Similar compounds include:

    Aziridine derivatives: These compounds share the reactive aziridine ring and are known for their biological activities.

    Piperazine derivatives: These compounds contain the piperazine ring and are widely used in pharmaceuticals for their therapeutic properties.

The uniqueness of (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone lies in the combination of both aziridine and piperazine moieties, which may confer distinct chemical and biological properties compared to compounds containing only one of these functional groups.

Properties

IUPAC Name

aziridin-1-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURSXZKYGOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555597
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116818-62-3
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.